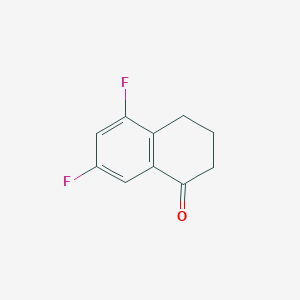

5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one

Übersicht

Beschreibung

5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one, also known as 5,7-difluoronaphthalen-1-one, is a fluorinated heterocyclic compound with a wide range of applications in the fields of organic synthesis and medicinal chemistry. It is an important building block for the synthesis of many organic compounds, and its derivatives are used in the pharmaceutical industry to develop new drugs. In addition, 5,7-difluoronaphthalen-1-one has been studied for its potential use in the treatment of various diseases, including cancer and infectious diseases.

Wissenschaftliche Forschungsanwendungen

Metabolic Pathways and Toxicology

5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one may be involved in complex metabolic pathways similar to other polycyclic compounds. For example, 1,4-Epoxy-1,4-dihydronaphthalene is metabolized in rats into various compounds, including diepoxides and hydroxylated metabolites, suggesting potential metabolic transformations for related compounds (Sims, 1965). Similarly, the metabolism and disposition of 1-nitronaphthalene in rats, involving extensive metabolism and enterohepatic recirculation, could provide insights into the biotransformation of structurally related compounds like this compound (Halladay Js, Sauer Jm, Sipes Ig, 1999).

Pharmacological Potential

Compounds structurally related to this compound have been studied for their pharmacological potential. For instance, the synthesis and antiestrogenic activity of dihydronaphthalene compounds reveal the possibility of therapeutic applications in conditions responsive to estrogen modulation (Jones et al., 1979). Additionally, tetrahydronaphthalene analogs have been evaluated for their effects on serotonin and catecholamine uptake, indicating the potential of related compounds in neuropsychopharmacology (Monte et al., 1993).

Neuropharmacology and Receptor Interaction

The interaction of similar compounds with neurotransmitter receptors, such as the dopaminergic activity of 2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene, suggests that this compound could also interact with central nervous system receptors and modulate neurological functions (Mcdermed et al., 1976).

Chemical Delivery Systems

The use of dihydropyridine derivatives for the sustained delivery of therapeutic agents to the brain demonstrates the utility of naphthalene derivatives in drug delivery systems. This suggests potential applications for this compound in enhancing the bioavailability and efficacy of pharmaceuticals (Palomino et al., 1989).

Eigenschaften

IUPAC Name |

5,7-difluoro-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNXVYUPXXGLTSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2F)F)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90559496 | |

| Record name | 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

110931-79-8 | |

| Record name | 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What are the potential applications of 5,7-difluoro-3,4-dihydro-2H-naphthalen-1-one derivatives in material science?

A1: The research paper highlights the use of 5,7-difluoro-3,4-dihydro-2H-naphthalen-1-one derivatives as constituents in ferroelectric liquid crystal mixtures []. These mixtures are crucial for various technological applications, including:

Q2: How does the structure of 5,7-difluoro-3,4-dihydro-2H-naphthalen-1-one derivatives contribute to their liquid crystalline properties?

A2: While the abstract doesn't provide a detailed structural analysis, it indicates that the derivatives contain mesogenic radicals attached to a central 5,7-difluoro-3,4-dihydro-2H-naphthalen-1-one core []. These mesogenic units, often consisting of rigid aromatic rings and flexible alkyl chains, are crucial for inducing liquid crystalline behavior. The specific arrangement of these units, influenced by the fluorine substitutions on the core, likely contributes to the ferroelectric properties observed in the mixtures. Further research into the structure-property relationships of these derivatives would be valuable for tailoring their properties for specific applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide](/img/structure/B24940.png)